molecular formula C10H10O3 B130907 Ethyl Benzoylformate-d5 CAS No. 1025892-26-5

Ethyl Benzoylformate-d5

Cat. No. B130907
M. Wt: 183.21 g/mol
InChI Key: QKLCQKPAECHXCQ-DKFMXDSJSA-N
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Patent
US06130232

Procedure details

Into a solution of 23.5 g of phenylglyoxylic acid ethyl ester in 200 ml of tetrahydrofuran, a diethyl ether solution of cyclopentyl magnesium chloride was added dropwise under ice cooling, followed by 30 minutes' stirring at the same temperature. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the reaction product was extracted with ethyl acetate, washed with saturated saline solution, and dried over anhydrous magnesium sulfate. Distilling the solvent off, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=30/1 to 20/1). Thus 11 g of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid ethyl ester was obtained, which was dissolved in 40 ml of methanol. To the solution 20 ml of 4N sodium hydroxide solution was added at room temperature, followed by 2 hours' stirring at the same temperature, and 1 hour's stirring at 50° C. Distilling the methanol off under reduced pressure, the aqueous layer was rendered weakly acidic with 4N hydrochloric acid and then extracted with ethyl acetate. The extract was washed with saturated saline solution, dried over anhydrous sodium sulfate and removed of the solvent by distillation. The resulting solid was washed with diethyl ether/hexane=1/1, and 8.7 g of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid was obtained, which was dissolved, together with 11.6 g of cinchonidine, in 1.5 liters of toluene under heating, and the solution was cooled off to room temperature consuming about 4 hours. The white needles whereby precipitated were once again dissolved in 900 ml of toluene and cooled off to room temperature consuming about 4 hours. Recovering the precipitated white, acicular crystals by filtration, 8.0 g of (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid cinchonidine salt was obtained. The salt was dissolved in a mixture of diethyl ether and 1N hydrochloric acid, and the organic layer was washed with water and then with saturated saline solution, and dried over anhydrous magnesium sulfate. Distilling the solvent off under reduced pressure, 3.0 g of the title compound was obtained as a white solid
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6])[CH3:2].C(OCC)C.[CH:19]1([Mg]Cl)[CH2:23][CH2:22][CH2:21][CH2:20]1.[Cl-].[NH4+]>O1CCCC1>[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)([OH:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)[Mg]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
' stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off, the residue
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane/ethyl acetate=30/1 to 20/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C1=CC=CC=C1)(O)C1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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